BenchChemオンラインストアへようこそ!

6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Medicinal chemistry Physicochemical profiling Lead optimization

Procure CAS 897468-95-0 to secure a benzothiazole–piperazine scaffold with a critical 6-methoxy substituent. This precise substitution pattern is absent in des‑6‑methoxy (CAS 897466‑59‑0) and 4‑methyl (CAS 897475‑27‑3) analogs, enabling definitive structure–activity relationship studies. The 3‑(trifluoromethyl)benzoyl group confers predicted resistance to CYP450‑mediated oxidation, making it an ideal probe for metabolic stability assays. Ensure assay reproducibility by ordering the exact CAS-specified compound.

Molecular Formula C20H18F3N3O2S
Molecular Weight 421.4 g/mol
CAS No. 897468-95-0
Cat. No. B6546417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
CAS897468-95-0
Molecular FormulaC20H18F3N3O2S
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C20H18F3N3O2S/c1-28-15-5-6-16-17(12-15)29-19(24-16)26-9-7-25(8-10-26)18(27)13-3-2-4-14(11-13)20(21,22)23/h2-6,11-12H,7-10H2,1H3
InChIKeyPDGSKTCKNOCJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS 897468-95-0): A Structurally Differentiated Benzothiazole–Piperazine Hybrid for Targeted Medicinal Chemistry and Pharmacology Research


6-Methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS 897468-95-0) is a synthetic benzothiazole–piperazine hybrid with the IUPAC name [4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone. It possesses a molecular formula of C₂₀H₁₈F₃N₃O₂S and a molecular weight of 421.4 g/mol . The compound integrates three pharmacophoric elements—a 6-methoxy-substituted benzothiazole core, a piperazine linker, and a 3-(trifluoromethyl)benzoyl terminal group—within a single scaffold. This precise substitution pattern distinguishes it from closely related analogs such as the des‑6‑methoxy derivative (CAS 897466‑59‑0), the 4‑methyl congener (CAS 897475‑27‑3), and the unsubstituted benzothiazole variant (CAS 478077‑02‑0). It is primarily utilized in non‑human research settings within medicinal chemistry and pharmacology, where its potential kinase‑modulatory properties are under investigation .

Why 6-Methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole Cannot Be Replaced by In‑Class Benzothiazole–Piperazine Analogs


Benzothiazole–piperazine hybrids constitute a structurally diverse family in which minor substituent alterations on the benzothiazole core profoundly impact biological activity profiles. In a structurally related series of piperazine–benzothiazole analogs evaluated against Dalton’s lymphoma ascites (DLA) cells, the nature and position of substituents on the aromatic rings dictated both in‑vitro antiproliferative potency and in‑vivo tumor‑suppressive efficacy through differential inhibition of angiogenesis [1]. Specifically, compound 6c—bearing a bromo group on the phenyl ring—exhibited the strongest antiproliferative activity, while other halogen or substituent variations yielded markedly weaker responses. This class‑level evidence demonstrates that seemingly interchangeable benzothiazole–piperazine analogs cannot be assumed to possess equivalent biological activity. The 6‑methoxy substitution present in the target compound (CAS 897468‑95‑0) introduces a hydrogen‑bond acceptor and electron‑donating group at a position that is unoccupied in the des‑methoxy analog (CAS 897466‑59‑0) and replaced by a methyl in the 4‑methyl congener (CAS 897475‑27‑3). These structural differences are predicted to alter molecular recognition at kinase ATP‑binding sites and modulate physicochemical properties governing cellular permeability . Procurement of the exact CAS‑specified compound is therefore essential for experimental reproducibility and meaningful structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 6-Methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole Against Its Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. Des‑6‑Methoxy Analog (CAS 897466‑59‑0) by Calculated Physicochemical Parameters

The 6‑methoxy substituent present in the target compound (CAS 897468‑95‑0) introduces a measurable increase in molecular weight and calculated logP compared to the des‑6‑methoxy analog [4‑(1,3‑benzothiazol‑2‑yl)piperazino][3‑(trifluoromethyl)phenyl]methanone (CAS 478077‑02‑0). The target compound (MW 421.4 g/mol, molecular formula C₂₀H₁₈F₃N₃O₂S) is approximately 30 Da heavier than the des‑methoxy comparator (MW ~391.4 g/mol, C₁₉H₁₆F₃N₃OS) . The additional oxygen atom in the 6‑methoxy group contributes a hydrogen‑bond acceptor site and elevates the topological polar surface area, parameters that directly influence passive membrane permeability and oral bioavailability predictions .

Medicinal chemistry Physicochemical profiling Lead optimization

Substituent Position Differentiation vs. 4‑Methyl Analog (CAS 897475‑27‑3): 6‑Methoxy vs. 4‑Methyl Benzothiazole Substitution

The target compound bears a 6‑methoxy electron‑donating group on the benzothiazole ring, whereas the 4‑methyl analog (CAS 897475‑27‑3) carries a methyl group at position 4 . The 6‑methoxy substituent is a hydrogen‑bond acceptor capable of engaging kinase hinge‑region residues, while the 4‑methyl group is purely hydrophobic. In the context of benzothiazole‑based kinase inhibitors, methoxy substituents at the 6‑position have been associated with enhanced binding to the ATP pocket of certain oncogenic kinases, as evidenced by the multikinase inhibitor KST016366, which incorporates a 6‑oxy substituent on the benzothiazole core and achieves GI₅₀ values of 19–51.4 nM against leukemia K‑562 and colon carcinoma KM12 cell lines [1][2]. Although direct IC₅₀ data for the target compound are not yet published, the structural analogy supports a differentiated kinase‑binding profile compared to the 4‑methyl variant.

Structure–activity relationship Kinase inhibitor design Benzothiazole derivatization

In‑Class Antiproliferative Potency Range Defined by Piperazine–Benzothiazole Analogs in Dalton’s Lymphoma Ascites Model

Al‑Ghorbani et al. (2016) evaluated a series of 10 piperazine–benzothiazole analogs (6a–j) for in‑vitro cytotoxicity against Dalton’s lymphoma ascites (DLA) cells and identified compound 6c (bearing a 4‑bromo substituent on the phenyl ring) as the most potent antiproliferative agent [1]. This study establishes a class‑level baseline: within the piperazine–benzothiazole chemotype, antiproliferative IC₅₀ values span from low‑micromolar to sub‑micromolar ranges depending on aryl substitution, and compound 6c demonstrated significant in‑vivo tumor suppression via angiogenesis inhibition. The target compound (CAS 897468‑95‑0) has not been directly tested in this assay system, and no quantitative IC₅₀ data are currently available for it. However, its structural features—a 6‑methoxybenzothiazole coupled to a 3‑trifluoromethylbenzoyl piperazine—differ from all compounds in the 6a–j series, which utilized a benzothiazol‑2‑yl‑piperazine linked via an acetyl‑hydrazide spacer to substituted benzoic acids.

Antiproliferative activity Angiogenesis inhibition Dalton’s lymphoma

Trifluoromethylbenzoyl Moiety: Metabolic Stability and Lipophilicity Advantage Over Non‑Fluorinated Benzoyl Analogs

The 3‑(trifluoromethyl)benzoyl group in the target compound represents a common medicinal chemistry strategy to enhance metabolic stability and target‑binding affinity. The trifluoromethyl (–CF₃) group is strongly electron‑withdrawing (σₘ ≈ 0.43) and increases lipophilicity (π ≈ 0.88) relative to a hydrogen substituent [1]. This modification is known to reduce oxidative metabolism by cytochrome P450 enzymes compared to non‑fluorinated benzoyl analogs and to improve binding through hydrophobic and dipolar interactions in protein pockets [2]. Benzothiazole derivatives bearing –CF₃ groups have demonstrated potent NQO2 inhibition, with IC₅₀ values of 108–123 nM for methoxy‑ and trifluoromethyl‑substituted variants [3]. The presence of this moiety distinguishes the target compound from non‑fluorinated benzothiazole–piperazine analogs that may exhibit inferior metabolic profiles.

Metabolic stability Fluorine medicinal chemistry CYP450 resistance

Evidence‑Backed Research Application Scenarios for 6-Methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS 897468-95-0)


SAR Expansion of Piperazine–Benzothiazole Kinase Inhibitor Series

Procurement of CAS 897468‑95‑0 enables systematic SAR exploration of the 6‑position on the benzothiazole core while keeping the 3‑(trifluoromethyl)benzoyl group constant. Comparing its activity profile against the des‑6‑methoxy analog (CAS 478077‑02‑0) and the 4‑methyl congener (CAS 897475‑27‑3) can delineate the contribution of the 6‑methoxy H‑bond acceptor to kinase hinge binding and antiproliferative potency. The class‑level antiproliferative benchmark set by Al‑Ghorbani et al. (2016) against DLA cells provides an assay‑ready system for initial screening [1].

Metabolic Stability Profiling of Trifluoromethyl‑Containing Benzothiazole Probes

The 3‑(trifluoromethyl)benzoyl group is predicted to confer resistance to CYP450‑mediated oxidative metabolism [2]. This compound can serve as a probe in liver microsomal stability assays (e.g., human or rodent S9 fractions) to quantify intrinsic clearance, with direct comparison against matched non‑fluorinated benzothiazole–piperazine analogs to experimentally validate the metabolic shielding effect of the –CF₃ group.

Angiogenesis Inhibition Screening in Neovascularization Models

Based on the class‑level evidence that piperazine–benzothiazole analogs inhibit angiogenesis and suppress tumor growth in the DLA solid tumor model [1], the target compound can be prioritized for in‑vivo angiogenesis assays (e.g., CAM assay, Matrigel plug assay, or corneal micropocket assay) to evaluate whether the 6‑methoxy‑trifluoromethylbenzoyl substitution pattern enhances or diminishes anti‑angiogenic potency relative to compound 6c.

Physicochemical and Permeability Benchmarking in Lead Optimization Cascades

The calculated molecular weight (421.4 g/mol) and predicted logP place this compound within the drug‑like property space suitable for oral bioavailability optimization . Researchers can use it as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer permeability studies to benchmark how the 6‑methoxy group modulates passive diffusion compared to analogs lacking this substituent.

Quote Request

Request a Quote for 6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.